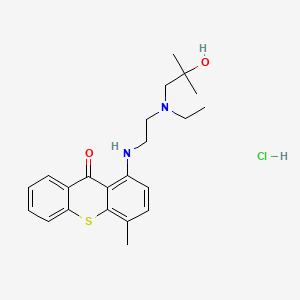

Becanthone hydrochloride

Description

Properties

CAS No. |

5591-22-0 |

|---|---|

Molecular Formula |

C22H29ClN2O2S |

Molecular Weight |

421.0 g/mol |

IUPAC Name |

1-[2-[ethyl-(2-hydroxy-2-methylpropyl)amino]ethylamino]-4-methylthioxanthen-9-one;hydrochloride |

InChI |

InChI=1S/C22H28N2O2S.ClH/c1-5-24(14-22(3,4)26)13-12-23-17-11-10-15(2)21-19(17)20(25)16-8-6-7-9-18(16)27-21;/h6-11,23,26H,5,12-14H2,1-4H3;1H |

InChI Key |

FQGZKQSSKVAZPH-UHFFFAOYSA-N |

SMILES |

CCN(CCNC1=C2C(=C(C=C1)C)SC3=CC=CC=C3C2=O)CC(C)(C)O.Cl |

Canonical SMILES |

CCN(CCNC1=C2C(=C(C=C1)C)SC3=CC=CC=C3C2=O)CC(C)(C)O.Cl |

Appearance |

Solid powder |

Other CAS No. |

5591-22-0 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Becanthone hydrochloride; Becanthone HCl; NSC 15796; NSC-15796; NSC15796; Win 13820; Loranil; |

Origin of Product |

United States |

Synthetic Methodologies and Analogue Development for Becanthone Hydrochloride

Foundational Synthetic Routes to the Thioxanthenone Scaffold

The thioxanthenone tricycle is the fundamental structure upon which Becanthone (B97675) and its analogues are built. Its synthesis has been a subject of study for over a century, leading to the development of both classical and modern methodologies. researchgate.net

Classical and Emerging Strategies in Core Structure Synthesis

The traditional and most common methods for synthesizing the thioxanthenone scaffold typically proceed through key intermediates like diarylthioethers (phenylthiobenzoic acids) or diarylthioesters. researchgate.net A prevalent classical approach involves the intramolecular Friedel-Crafts cyclization of a substituted phenylthiobenzoic acid. researchgate.netnih.gov This reaction is often promoted by strong acids, such as concentrated sulfuric acid, at elevated temperatures. nih.gov For instance, a substituted thioxanthenone can be prepared by treating the corresponding precursor with concentrated sulfuric acid at 100 °C, which induces cyclization to form the tricyclic core. nih.gov Another established route involves the reaction of thiosalicylic acid with an aromatic compound, followed by cyclization. researchgate.net

In recent years, more efficient and versatile strategies have emerged. A significant development is the use of a double aryne insertion into a carbon-sulfur (C=S) double bond. bioengineer.orgchemistryviews.org This innovative method, developed by researchers at the Tokyo University of Science, allows for the synthesis of complex thioxanthones from simple precursors like o-silylaryl triflates and thioureas. chemistryviews.org The reaction proceeds via a double aryne insertion into the thiourea's C=S bond, followed by hydrolysis to yield the thioxanthenone structure. chemistryviews.org This strategy is notable for its ability to produce a wide range of derivatives, including highly substituted and π-extended thioxanthones, which are challenging to access through classical routes. chemistryviews.org

Optimization of Reaction Efficiency and Yields

The following table summarizes the effect of sulfuric acid strength on product yield in this specific reaction.

| Sulfuric Acid Strength | Product Yield | Reference |

| Standard H₂SO₄ | Low | researchgate.net |

| Fuming H₂SO₄ (with SO₃) | High (78%) | researchgate.net |

Modern techniques have also been applied to optimize these reactions. The use of microwave irradiation has been shown to significantly improve reaction outcomes. For example, in the nucleophilic aromatic substitution on a 3-chlorothioxanthen-9-one-10,10-dioxide, microwave conditions (300W, 155°C) reduced reaction times to 30 minutes and provided good to excellent yields (68–99%). nih.gov This represents a substantial improvement over conventional heating methods, which often require much longer reaction times. nih.gov

Targeted Synthesis of Becanthone Hydrochloride and its Derivatives

While general methods provide access to the thioxanthenone scaffold, the synthesis of Becanthone and its specific analogues requires more targeted and sometimes intricate reaction pathways. Becanthone is related to the antischistosomal agent Lucanthone (B1684464) (Miracil D) and its metabolite, Hycanthone (B1673430). researchgate.net The synthesis of these types of molecules often involves building the thioxanthenone core first, followed by the introduction of a specific side chain.

Exploration of Intricate Reaction Pathways

The synthesis of functionalized thioxanthones, necessary for producing Becanthone analogues, often requires multi-step sequences. A common strategy involves preparing a thioxanthenone core with a reactive "handle," such as a halogen or a carboxylic acid group, which can then be further elaborated.

One such pathway starts with a pre-functionalized core like thioxanthone-4-carboxylic acid (TCA). bioorganica.com.ua A convenient, modified protocol for synthesizing TCA involves the reaction of 2-mercaptobenzoic acid and 2-iodobenzoic acid, followed by cyclization in concentrated sulfuric acid, affording the product in 79% yield. bioorganica.com.ua This TCA can then be converted to its acyl chloride by treatment with thionyl chloride (SOCl₂). bioorganica.com.ua The resulting reactive intermediate can then be reacted with a variety of amines to produce a library of N-substituted carboxamide derivatives. bioorganica.com.ua This approach is analogous to the synthesis of Becanthone, which features a diamine side chain attached to the thioxanthenone core via a methyl group.

Development of Novel Synthetic Approaches for this compound

Novel approaches focus on efficiency and the ability to rapidly generate diverse analogues for biological screening. A key strategy is the development of parallel synthesis protocols to create libraries of related compounds. nih.govnih.gov For instance, a library of 3-substituted thioxanthen-9-one-10,10-dioxides was synthesized using solution-phase parallel synthesis. nih.gov This involved reacting 3-chlorothioxanthen-9-one-10,10-dioxide with a variety of commercially available piperidines and piperazines under microwave conditions to achieve efficient aromatic nucleophilic displacement. nih.gov This methodology allows for the rapid generation of numerous analogues by simply changing the amine component.

Another novel and efficient approach is a one-flask process for creating N-substituted carboxamides. bioorganica.com.ua This method combines the formation of the acyl chloride from the corresponding carboxylic acid and its subsequent reaction with an amine in a single pot, simplifying the procedure and reducing isolation steps. bioorganica.com.ua The resulting neutral amide compounds can be further modified, for example, through quaternization of nitrogen atoms in the side chain with methyl iodide to produce cationic derivatives, expanding the structural diversity of the synthesized analogues. bioorganica.com.ua

Advanced Synthetic Methodologies for this compound and Analogues

Advanced synthetic methodologies leverage modern catalytic systems and novel reaction mechanisms to construct the thioxanthenone scaffold and its derivatives with high precision and efficiency. These methods offer access to structures that are difficult to obtain through traditional means.

A revolutionary approach is the previously mentioned double aryne insertion into thioureas, which provides a powerful and flexible route to highly substituted thioxanthones. bioengineer.orgchemistryviews.org This method is particularly advantageous for creating π-extended systems, which could lead to materials with enhanced electronic and optical properties. chemistryviews.org

Palladium-catalyzed cross-coupling reactions have also been employed to great effect in the synthesis of complex thioxanthenone analogues. Reactions such as the Buchwald-Hartwig, Sonogashira, and Heck couplings have been used to attach electron-donating dialkylamino groups to the thioxanthenone core. acs.orgresearchgate.net This strategy allows for the synthesis of donor-acceptor type thioxanthones, which are of interest for their optical properties. acs.org For example, the Buchwald-Hartwig amination was used to couple didodecylamine (B166037) to a brominated thioxanthenone precursor, while the Heck reaction was used to introduce styryl moieties. acs.org

The table below summarizes some of these advanced synthetic reactions.

| Reaction Name | Reactants | Product Type | Reference |

| Double Aryne Insertion | o-Silylaryl triflate, Thiourea | Highly substituted thioxanthone | chemistryviews.org |

| Buchwald-Hartwig Amination | Brominated thioxanthenone, Amine | Amino-substituted thioxanthenone | acs.org |

| Heck Coupling | Brominated thioxanthenone, Alkene | Alkene-substituted thioxanthenone | acs.org |

| Sonogashira Coupling | Brominated thioxanthenone, Alkyne | Alkyne-substituted thioxanthenone | acs.org |

| Photo-organocatalysis | Aldehyde, Alcohol | Acetal (using thioxanthenone as catalyst) | rsc.org |

Furthermore, thioxanthenone itself has been utilized as a photo-organocatalyst in the synthesis of acetals from aldehydes. rsc.org This green chemistry approach uses inexpensive household lamps as a light source, where the thioxanthenone catalyst activates the aldehyde towards nucleophilic attack. rsc.org This demonstrates the versatility of the thioxanthenone scaffold not only as a synthetic target but also as a tool in facilitating other chemical transformations.

Radical Chemistry Applications in this compound Synthesis

The synthesis of complex molecular structures like this compound can benefit significantly from the application of radical chemistry. Free radical intermediates, once considered too reactive and unselective, are now widely used to form critical chemical bonds in the synthesis of natural products and other complex molecules. rsc.org The practicality and chemoselectivity of radical reactions offer powerful tools for constructing intricate molecular architectures. nih.gov

Key radical-based transformations applicable to the synthesis of complex scaffolds include:

Radical Additions: The venerable Minisci reaction, for instance, involves the radical decarboxylation of a carboxylic acid to generate an alkyl radical, which can then functionalize electron-deficient heteroarenes. nih.gov This type of reaction could be envisioned for modifying heterocyclic portions of a molecule.

C-H Functionalization: Modern methods allow for the direct conversion of C-H bonds into new functional groups. nih.gov This avoids the need for pre-functionalized starting materials and shortens synthetic sequences. Processes like the Hofmann-Löffler-Freytag reaction or remote functionalizations demonstrate the power of radical translocation to activate specific C-H bonds within a molecule. nih.gov

Radical Precursors: N-hydroxyphthalimide (NHPI) esters are versatile precursors that undergo reductive decarboxylative fragmentation to generate substrate radicals. beilstein-journals.org This process can be initiated under various conditions (photochemical, electrochemical, or thermal), providing a flexible entry into radical transformations for building complex fragments. beilstein-journals.org

The application of these radical-based methods could facilitate the efficient assembly of the core structure of this compound and its derivatives. core.ac.uk

Organometallic Catalysis in Functionalization

Organometallic catalysis has revolutionized organic synthesis by enabling chemical transformations that are otherwise unfeasible. nih.gov The use of transition metal catalysts allows for highly selective and efficient functionalization, which is crucial for both the total synthesis and the subsequent modification of complex molecules. frontiersin.org

The power of organometallic catalysis lies in the ability of a metal center to activate otherwise inert bonds, leading to novel reaction pathways. frontiersin.org Key applications relevant to the functionalization of a scaffold like this compound include:

Cross-Coupling Reactions: These reactions are fundamental in modern synthesis for forming carbon-carbon and carbon-heteroatom bonds. Metal-catalyzed cross-coupling can replace classical methods with greater atom economy, directly linking different molecular fragments. ethernet.edu.et

C-H Bond Activation: This area of organometallic catalysis focuses on the direct functionalization of ubiquitous C-H bonds. rutgers.edu It provides a direct route to modify a molecule without requiring lengthy synthetic steps to install reactive functional groups. While early systems required harsh conditions, recent advances have led to milder and more functional-group-tolerant methods. ethernet.edu.et For example, ruthenium(II) catalysts have been shown to perform reactions even in the presence of living cells, highlighting the potential for high chemoselectivity. nih.gov

Catalyst Design: The selectivity of an organometallic catalyst can be precisely tuned by modifying the ligands surrounding the metal center. frontiersin.org This allows chemists to control which part of a molecule reacts, a critical aspect when dealing with multifunctional compounds.

These catalytic systems would be instrumental in creating a library of this compound analogues by selectively introducing new functional groups at various positions on the molecular framework.

Enantioselective Synthesis Approaches

For biologically active compounds, controlling the three-dimensional arrangement of atoms (stereochemistry) is often critical. Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule, which can have significantly different biological activity than its mirror image. Several powerful strategies have been developed to achieve this.

Asymmetric Catalysis: This is one of the most efficient methods for producing enantiomerically pure compounds. A small amount of a chiral catalyst directs the reaction to form predominantly one enantiomer.

Organocatalysis: Chiral organic molecules can act as catalysts. For example, the enantioselective aminomethylation of an arylacetic acid ester has been achieved with high yield and enantioselectivity using a cooperative system of isothiourea and a Brønsted acid catalyst. st-andrews.ac.uk This approach was successfully applied to the synthesis of the pharmaceutical (S)-Venlafaxine·HCl. st-andrews.ac.uk

Metal-Ligand Complexes: Chiral ligands coordinated to a metal center can create a chiral environment that influences the stereochemical outcome of a reaction. For instance, enantioenriched bicyclo[4.1.0]hept-2-enes have been synthesized using an iridium(I) catalyst where the chirality was introduced via a chiral counterion. ipcm.fr Similarly, chiral palladium catalysts can be used in decarboxylative aldol (B89426) cyclizations to produce enantioenriched spirocycles. rsc.org

Bidirectional Synthesis: This strategy allows for the synthesis of complex molecules with multiple stereocenters from simple achiral starting materials. In one example, a bidirectional organocatalyzed domino reaction was used to create bis-benzofuran oligoarenes containing two distinct stereogenic axes. rsc.org

These enantioselective methods would be essential for the synthesis of a specific, biologically active stereoisomer of this compound.

Green Chemistry Principles in this compound Production

Green chemistry, or sustainable chemistry, is a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. chemicals.gov.inwjarr.com Applying these principles to the production of a pharmaceutical compound like this compound can significantly minimize its environmental impact and improve safety. nih.gov The twelve principles of green chemistry provide a guide for achieving these goals. nih.gov

Table 1: The Twelve Principles of Green Chemistry

| Principle | Description |

| 1. Prevention | It is better to prevent waste than to treat or clean up waste after it has been created. nih.gov |

| 2. Atom Economy | Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. nih.gov |

| 3. Less Hazardous Chemical Syntheses | Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. nih.gov |

| 4. Designing Safer Chemicals | Chemical products should be designed to affect their desired function while minimizing their toxicity. nih.gov |

| 5. Safer Solvents and Auxiliaries | The use of auxiliary substances (e.g., solvents, separation agents) should be made unnecessary or innocuous wherever possible. nih.gov |

| 6. Design for Energy Efficiency | Energy requirements of chemical processes should be recognized for their environmental and economic impacts and should be minimized. Synthetic methods should be conducted at ambient temperature and pressure. nih.gov |

| 7. Use of Renewable Feedstocks | A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. nih.gov |

| 8. Reduce Derivatives | Unnecessary derivatization (use of blocking groups, protection/deprotection, temporary modification of physical/chemical processes) should be minimized or avoided if possible, because such steps require additional reagents and can generate waste. nih.gov |

| 9. Catalysis | Catalytic reagents (as selective as possible) are superior to stoichiometric reagents. nih.gov |

| 10. Design for Degradation | Chemical products should be designed so that at the end of their function they break down into innocuous degradation products and do not persist in the environment. nih.gov |

| 11. Real-time Analysis for Pollution Prevention | Analytical methodologies need to be further developed to allow for real-time, in-process monitoring and control prior to the formation of hazardous substances. nih.gov |

| 12. Inherently Safer Chemistry for Accident Prevention | Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents, including releases, explosions, and fires. chemicals.gov.in |

In practice, this would involve using catalytic reactions (organometallic or enzymatic) to improve atom economy, replacing hazardous organic solvents with safer alternatives like water or supercritical CO2, and designing the synthetic route to be as short and efficient as possible to reduce waste and energy consumption. wjarr.comrsc.org

Structure-Activity Relationship (SAR) Studies and Analogue Design

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry. They involve systematically altering the chemical structure of a compound and assessing the effect of these changes on its biological activity. preprints.org This knowledge is then used to rationally design more potent and selective analogues. nih.gov

Influence of Functional Groups on Biological Activity

The biological activity of a molecule is determined by its ability to interact with a specific biological target, such as an enzyme or receptor. This interaction is governed by the molecule's electronic properties, hydrophobicity, and three-dimensional shape, all of which are dictated by its functional groups. nih.gov

For example, in a study of quinolinium derivatives, replacing a phenyl ring with a cyclohexyl ring resulted in a loss of activity against most fungi, indicating the importance of the aromatic ring. nih.gov Similarly, the position of substituents matters; para-substituted compounds were generally found to be the most active. nih.gov The introduction of a methoxy (B1213986) group (an electron-donating group) can have different effects compared to a more hydrophilic hydroxyl group, which can impact how the molecule binds to its target. nih.gov In another example, SAR studies of 3-phenylcoumarin (B1362560) derivatives showed that the placement of methoxy and hydroxyl groups on the phenyl ring significantly influenced their inhibitory activity against monoamine oxidase B. frontiersin.org

Understanding these influences allows chemists to fine-tune a molecule's properties.

Table 2: Illustrative SAR of a Hypothetical Molecular Scaffold

This table illustrates how changing functional groups at different positions on a core structure can influence biological activity, as measured by IC₅₀ (the concentration required to inhibit a biological process by 50%). Lower values indicate higher potency.

| Compound | R1 Group | R2 Group | R3 Group | IC₅₀ (µM) |

| 1 (Parent) | -H | -H | -OCH₃ | 15.2 |

| Analogue A | -Cl | -H | -OCH₃ | 8.5 |

| Analogue B | -H | -Cl | -OCH₃ | 25.1 |

| Analogue C | -H | -H | -OH | 12.3 |

| Analogue D | -H | -H | -CF₃ | 5.3 |

This data is hypothetical and for illustrative purposes only.

Rational Design and Synthesis of this compound Analogues

The insights gained from SAR studies form the basis for the rational design of new analogues. nih.gov The goal is to create new molecules with improved properties, such as increased potency, better selectivity, or more favorable metabolic profiles.

The process typically involves:

Identifying the Pharmacophore: Determining the key structural features and functional groups essential for biological activity.

Computer Modeling: Using computational tools to model the interaction between the compound and its biological target. This can help predict which modifications are likely to be beneficial. nih.gov

Targeted Synthesis: Synthesizing a new series of analogues where specific parts of the molecule are systematically varied. For instance, if SAR studies indicate a particular region of the molecule is important for binding, analogues with different functional groups in that region will be created. This approach was used to design simplified analogues of bryostatin, a complex natural product, by retaining its putative recognition domain while modifying other parts of the structure. nih.gov

By applying this iterative cycle of design, synthesis, and biological testing, researchers can develop novel analogues of this compound with optimized characteristics.

Preclinical Assessment of Analogue Pharmacodynamics

The preclinical evaluation of the pharmacodynamics of Becanthone analogues has been a critical area of research, primarily focusing on their potential as antischistosomal and anticancer agents. These studies have been instrumental in elucidating the structure-activity relationships (SAR) that govern the therapeutic efficacy and target engagement of this class of compounds.

The pharmacodynamic assessment of these analogues has largely centered on their in vitro activity against various cancer cell lines and Schistosoma species. A significant body of research has demonstrated that modifications to the thioxanthenone scaffold, the defining feature of Becanthone, can profoundly influence their biological activity.

For instance, studies on analogues of Hycanthone and Lucanthone, which are structurally related to Becanthone, have revealed the critical role of the 4-hydroxymethyl substituent on the 9H-thioxanthen-9-one ring system for their antitumor properties. nih.gov Analogues featuring a 7-substituted hydroxyl group have shown significantly enhanced antitumor activity compared to their unsubstituted counterparts. nih.gov This highlights the importance of specific hydroxylations on the core structure for improved pharmacodynamic profiles.

In the context of antischistosomal activity, research has explored modifications of the basic side chain and the introduction of substituents at various positions on the thioxanthenone ring. These studies have aimed to dissociate the desired antiparasitic effects from the mutagenic and toxic side effects observed with earlier compounds like Hycanthone. nih.govtandfonline.com For example, the replacement of the 4-methyl or 4-hydroxymethyl groups with other functional moieties has been investigated to mitigate toxicity while retaining efficacy. nih.gov

The in vitro antiparasitic activity of Lucanthone analogues has been quantified against different Leishmania and Schistosoma species, providing valuable IC50 data. For example, certain quinolizidine-derived Lucanthone analogues have demonstrated potent activity against Leishmania tropica and Leishmania infantum promastigotes, with IC50 values in the low micromolar range. nih.govresearchgate.net

Furthermore, the exploration of xanthone (B1684191) derivatives, which share a similar three-ring scaffold with thioxanthenones, has provided broader insights into the SAR of this chemical class. Studies on various xanthone derivatives against a panel of human cancer cell lines have identified key structural features that contribute to cytotoxicity, such as the presence of diprenyl, dipyrano, and prenylated pyrano substituent groups. mdpi.comnih.govresearchgate.net

The preclinical pharmacodynamic data for a selection of Becanthone analogues and related thioxanthenone derivatives are summarized in the interactive table below, showcasing their activity against different biological targets.

Table 1: Preclinical Pharmacodynamic Activity of Selected Becanthone Analogues and Related Compounds

| Compound | Target Organism/Cell Line | Activity Metric | Value (µM) | Reference |

| Lucanthone Analogue 14 | Leishmania tropica | IC50 | 2.87 | nih.gov |

| Lucanthone Analogue 14 | Leishmania infantum | IC50 | 4.31 | nih.gov |

| Lucanthone Analogue 17 | Leishmania tropica | IC50 | 3.25 | nih.gov |

| Lucanthone Analogue 17 | Leishmania infantum | IC50 | 3.99 | nih.gov |

| Hycanthone Analogue (7-OH) | Leukemia P388 | Antitumor Activity | - | nih.gov |

| Lucanthone | Leishmania major amastigotes | IC50 | 2.47 | nih.gov |

| MMV665852 Analogue 1 | Schistosoma mansoni (adult) | IC50 | ≤0.8 | nih.gov |

| MMV665852 Analogue 10 | Schistosoma mansoni (adult) | IC50 | ≤0.8 | nih.gov |

| MMV665852 Analogue 37 | Schistosoma mansoni (adult) | IC50 | ≤0.8 | nih.gov |

The collective findings from these preclinical pharmacodynamic studies underscore the therapeutic potential of Becanthone analogues and provide a rational basis for the design of new derivatives with improved efficacy and safety profiles. The structure-activity relationships established through this research are pivotal for the ongoing development of this class of compounds for the treatment of schistosomiasis and cancer.

Molecular and Cellular Mechanisms of Action of Becanthone Hydrochloride

Investigation of Biological Target Interactions

The principal biological target of becanthone (B97675) hydrochloride and its analogs is cellular DNA. The interaction with this macromolecule is a critical determinant of its cytotoxic and other pharmacological effects.

Identification of Potential Receptor Systems and Proteins

Becanthone hydrochloride's primary mode of action does not involve classical receptor-ligand interactions in the way that many drugs do. Instead, its key protein targets are enzymes intimately involved in DNA replication, transcription, and repair. The most prominent of these are topoisomerases.

Topoisomerase II: This enzyme is a critical target for becanthone and its analogs. Topoisomerases are essential for resolving topological challenges in DNA, such as supercoiling, that arise during replication and transcription. By inhibiting topoisomerase II, becanthone can lead to the accumulation of DNA strand breaks, ultimately triggering apoptotic pathways in rapidly dividing cells.

DNA Intercalation: Becanthone, being a planar aromatic molecule, can insert itself between the base pairs of the DNA double helix. This process, known as intercalation, distorts the structure of the DNA, interfering with the binding of DNA and RNA polymerases and thereby inhibiting DNA replication and transcription.

While not receptor systems in the traditional sense, these DNA-interacting proteins are the primary "receptors" for the biological activity of this compound.

Characterization of Binding Affinities and Selectivity

The binding of this compound to its targets is characterized by its affinity for DNA and its inhibitory action on topoisomerase II.

DNA Binding: The affinity of thioxanthenones for DNA is a key factor in their biological activity. This binding is non-covalent and is driven by the stacking interactions between the planar ring system of the drug and the DNA base pairs. The precise binding affinity of this compound has not been extensively reported, but it is expected to be in a range that allows for effective intercalation and disruption of DNA-protein interactions.

Topoisomerase II Inhibition: The selectivity of becanthone and its analogs is more pronounced for topoisomerase II than for topoisomerase I. This selective inhibition is a crucial aspect of its mechanism, as topoisomerase II is particularly active in proliferating cells, providing a degree of selectivity for cancer cells over non-cancerous cells.

| Target | Interaction Type | Consequence |

| DNA | Intercalation | Distortion of DNA structure, inhibition of replication and transcription |

| Topoisomerase II | Enzyme Inhibition | Accumulation of DNA strand breaks, induction of apoptosis |

Elucidation of Intracellular Signaling Pathway Modulation

The interaction of this compound with DNA and topoisomerases initiates a cascade of intracellular signaling events. These pathways are critical in determining the ultimate fate of the cell, whether it be cell cycle arrest, apoptosis, or another cellular response.

Regulation of Key Kinase Cascades (e.g., MAPK, JAK/STAT, Syk)

While direct studies on this compound's effect on all major kinase cascades are not widely available, the DNA damage induced by the compound is a known activator of several stress-response pathways, which often involve mitogen-activated protein kinase (MAPK) cascades.

MAPK Pathway: The MAPK pathways, including ERK, JNK, and p38, are central to the cellular response to a wide array of stimuli, including DNA damage. It is plausible that the DNA strand breaks caused by becanthone's inhibition of topoisomerase II would activate the JNK and p38 pathways, which are strongly linked to pro-apoptotic signaling. The activation of these pathways would contribute to the cytotoxic effects of the compound.

JAK/STAT and Syk Pathways: There is currently limited direct evidence to suggest that this compound significantly modulates the JAK/STAT or Syk kinase pathways. These pathways are more commonly associated with cytokine signaling and immune responses.

Modulation of Transcription Factor Activity (e.g., NF-κB)

The activity of transcription factors is often altered in response to the cellular stress induced by compounds like this compound.

NF-κB: The transcription factor NF-κB is a key regulator of inflammation, immunity, and cell survival. Research on other xanthone (B1684191) compounds has demonstrated an ability to inhibit the NF-κB signaling pathway. It is conceivable that this compound could exert similar effects. By inhibiting NF-κB, becanthone could potentially suppress the expression of anti-apoptotic genes, thereby sensitizing cells to the pro-apoptotic signals generated by DNA damage.

Impact on Cellular Homeostasis and Response to Stimuli

The cellular damage and stress initiated by this compound inevitably disrupt cellular homeostasis, leading to a robust cellular response.

Cell Cycle Arrest: A primary response to DNA damage is the activation of cell cycle checkpoints. This allows the cell to attempt DNA repair before proceeding with division. Becanthone-induced DNA damage would likely lead to arrest at the G2/M phase of the cell cycle.

Induction of Apoptosis: If the DNA damage is too severe to be repaired, the cell will initiate programmed cell death, or apoptosis. The activation of pro-apoptotic signaling pathways, such as the JNK and p38 MAPK pathways, and the potential inhibition of pro-survival pathways like NF-κB, would converge to trigger the apoptotic cascade.

Autophagy Inhibition: Studies on lucanthone (B1684464) have shown that it can inhibit autophagy, a cellular process of self-digestion that can promote cell survival under stress. By inhibiting this survival mechanism, becanthone could further enhance its cytotoxic effects.

| Signaling Pathway/Process | Potential Effect of this compound | Consequence |

| MAPK (JNK/p38) | Activation | Promotion of apoptosis |

| NF-κB | Inhibition | Suppression of anti-apoptotic gene expression |

| Cell Cycle | G2/M Arrest | Halting of cell division to allow for DNA repair |

| Apoptosis | Induction | Programmed cell death |

| Autophagy | Inhibition | Blockade of a pro-survival mechanism |

Exploration of Unique Allosteric Mechanisms

Information regarding the allosteric modulation properties of this compound is not available in the current scientific literature. Allosteric modulators bind to a site on a receptor or enzyme that is distinct from the primary (orthosteric) binding site, causing a conformational change that alters the protein's activity. This can result in either potentiation or inhibition of the primary ligand's effect.

Without experimental data, such as that from binding assays or structural biology studies (e.g., X-ray crystallography or cryo-electron microscopy), it is not possible to determine if this compound acts as an allosteric modulator on any specific biological target. Research in this area would be necessary to identify a potential allosteric binding site, characterize the nature of its interaction, and understand the resulting functional changes in the target protein.

Cellular Phenotype Analysis in Preclinical Research

Detailed analyses of the cellular phenotypes induced by this compound in preclinical studies are not documented in available research. Such studies are crucial for understanding the physiological and pathological consequences of a compound's molecular actions.

Effects on Cellular Processes (e.g., programmed cell death mechanisms)

The effects of this compound on specific cellular processes, including programmed cell death (apoptosis), have not been reported. Investigating these effects would involve a variety of cellular assays to measure markers of apoptosis, such as caspase activation, DNA fragmentation, and changes in mitochondrial membrane potential.

Table 1: Hypothetical Research Findings on this compound's Effect on Apoptosis

| Cell Line | Concentration (µM) | Caspase-3 Activation (Fold Change) | % Apoptotic Cells (Annexin V Staining) |

| Control | 0 | 1.0 | 5.2 |

| MCF-7 | 10 | Data not available | Data not available |

| HeLa | 10 | Data not available | Data not available |

| A549 | 10 | Data not available | Data not available |

| This table is for illustrative purposes only. No actual data is available. |

In Vitro Cellular Model Systems for Mechanistic Studies

Specific in vitro cellular model systems that have been used to study the mechanisms of this compound are not described in the scientific literature. The choice of an appropriate in vitro model is critical for elucidating the mechanism of action of a compound and depends on the biological question being addressed. Such models could include cancer cell lines, primary cell cultures, or engineered cell lines expressing a specific target of interest.

Table 2: Potential In Vitro Models for Studying this compound

| Model System | Rationale for Use | Potential Endpoints to Measure |

| Breast Cancer Cell Lines (e.g., MCF-7, MDA-MB-231) | To investigate potential anti-cancer activity. | Cell viability, proliferation, apoptosis, cell cycle arrest. |

| Receptor-Transfected HEK293 Cells | To study interactions with a specific G-protein coupled receptor (GPCR) or ion channel. | Ligand binding affinity, downstream signaling pathways (e.g., cAMP, calcium flux). |

| Primary Neuronal Cultures | To assess potential neurotoxic or neuroprotective effects. | Neuronal viability, neurite outgrowth, synaptic protein expression. |

| This table represents potential models for future research and is not based on existing studies of this compound. |

Preclinical Pharmacological and Adme/pk Research on Becanthone Hydrochloride

In Vitro Pharmacological Profiling

In vitro pharmacological profiling is a critical early step in drug discovery that characterizes the effects of a compound on a variety of biological targets in a controlled laboratory setting. This helps to identify the mechanism of action and potential off-target effects.

Assessment of Drug Product Performance in vitro

The in vitro performance of a drug product is evaluated to ensure quality and consistency. These tests predict how the drug might behave in the body. For an oral drug, this would typically involve dissolution and disintegration tests to assess the rate and extent to which the active pharmaceutical ingredient is released from the dosage form.

Detailed Research Findings:

Specific in vitro drug product performance data for Becanthone (B97675) hydrochloride, such as dissolution profiles under various pH conditions, are not available in publicly accessible scientific literature.

Table 1: Representative In Vitro Drug Product Performance Parameters (Hypothetical for Becanthone Hydrochloride)

| Parameter | Test Conditions | Desired Outcome |

| Disintegration Time | USP <701> | < 15 minutes |

| Dissolution Rate | USP Apparatus 2, 50 RPM, pH 1.2, 4.5, 6.8 | >85% dissolved in 30 minutes |

Note: This table is hypothetical and for illustrative purposes only, as no specific data for this compound was found.

In Vitro Binding Studies for Mechanistic Insights

In vitro binding studies are conducted to understand how a drug molecule interacts with its intended biological target (e.g., a receptor or enzyme). These assays can determine the affinity and specificity of the binding, providing crucial insights into the drug's mechanism of action.

Detailed Research Findings:

There is no publicly available information detailing the specific molecular targets of this compound or any in vitro binding studies that have been conducted to elucidate its mechanism of action.

Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) Investigations

ADME studies are fundamental in preclinical research to understand how a drug is processed by an organism. These studies are crucial for predicting the pharmacokinetic profile of a drug in humans.

Metabolic Pathway Characterization

This area of research focuses on identifying the metabolic pathways a drug undergoes in the body. It involves identifying the enzymes responsible for metabolizing the drug and the chemical structures of the resulting metabolites. This is often studied using liver microsomes, hepatocytes, or other recombinant enzyme systems.

Detailed Research Findings:

Specific studies characterizing the metabolic pathways of this compound, including the identification of its metabolites and the enzymes involved in its biotransformation, are not described in the available scientific literature.

Excretion Route Determination (Non-clinical Models)

Determining the routes of excretion is essential to understand how a drug and its metabolites are eliminated from the body. These studies are typically conducted in animal models and quantify the presence of the drug and its metabolites in urine, feces, and sometimes bile.

Detailed Research Findings:

Information regarding the primary routes of excretion for this compound in non-clinical models is not available in the public domain.

Table 2: Representative Excretion Data in a Preclinical Model (Hypothetical for this compound)

| Excretion Route | Percentage of Administered Dose |

| Urine | Not Available |

| Feces | Not Available |

| Biliary | Not Available |

Note: This table is hypothetical and for illustrative purposes only, as no specific data for this compound was found.

Computational ADMET Prediction in Drug Discovery

Computational, or in silico, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction uses computer models to forecast the pharmacokinetic and toxicological properties of a compound based on its chemical structure. These predictive models help in the early stages of drug discovery to prioritize compounds with favorable ADMET profiles.

Detailed Research Findings:

While computational ADMET prediction is a common practice in modern drug discovery, there are no published studies that specifically report the predicted ADMET properties of this compound.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling in Preclinical Studies

Pharmacokinetic/pharmacodynamic (PK/PD) modeling is a crucial tool in drug development that establishes a mathematical relationship between the concentration of a drug in the body over time (pharmacokinetics) and its observed effect (pharmacodynamics). This approach allows for a deeper understanding of a drug's behavior and helps in predicting its efficacy and optimizing dosing regimens.

Development of Mechanism-Based PK/PD Models

Mechanism-based PK/PD models are sophisticated mathematical frameworks that incorporate the underlying biological processes of drug action. These models aim to describe the entire cascade of events from drug administration to the final observed effect, including target binding, signal transduction, and physiological response.

No specific research on the development of mechanism-based PK/PD models for this compound could be located.

An illustrative data table for what such a study might present is included below for conceptual understanding.

Table 1: Hypothetical Parameters of a Mechanism-Based PK/PD Model for this compound

| Parameter | Description | Hypothetical Value | Units |

| k_on | Target association rate constant | Data not available | 1/(µM·h) |

| k_off | Target dissociation rate constant | Data not available | 1/h |

| K_D | Equilibrium dissociation constant | Data not available | µM |

| E_max | Maximum pharmacological effect | Data not available | % inhibition |

| EC_50 | Concentration for 50% of E_max | Data not available | µM |

| k_syn | Synthesis rate of the target | Data not available | 1/h |

| k_deg | Degradation rate of the target | Data not available | 1/h |

This table is for illustrative purposes only. The parameters and values are hypothetical and not based on actual experimental data for this compound.

Integration of In Vitro Bioassay Data for Predictive Modeling

The integration of data from in vitro bioassays is a key component of modern predictive PK/PD modeling. Information on a compound's potency, efficacy, and mechanism of action, as determined in cellular or biochemical assays, can be used to inform and validate the parameters of a PK/PD model. This approach helps to bridge the gap between in vitro findings and in vivo outcomes, thereby enhancing the predictive power of the model.

No specific research detailing the integration of in vitro bioassay data for the predictive modeling of this compound could be found.

A conceptual data table is provided below to demonstrate how such data would typically be presented.

Table 2: Illustrative In Vitro Bioassay Data for this compound Predictive Modeling

| Assay Type | Cell Line / Target | Endpoint Measured | Hypothetical IC_50 / EC_50 (µM) |

| Cell Proliferation | Data not available | Inhibition of cell growth | Data not available |

| Enzyme Inhibition | Data not available | Inhibition of enzyme activity | Data not available |

| Receptor Binding | Data not available | Displacement of a radioligand | Data not available |

| Gene Expression | Data not available | Modulation of target gene mRNA | Data not available |

This table is for illustrative purposes only. The assays, cell lines, targets, and values are hypothetical and not based on actual experimental data for this compound.

Theoretical Therapeutic Applications Based on Preclinical Findings

Research into Antischistosomal Activity and Underlying Mechanisms

Preclinical studies have explored the efficacy of becanthone (B97675) and its parent compound, hycanthone (B1673430), against Schistosoma mansoni, a major causative agent of schistosomiasis. The research suggests that the antischistosomal action is not exerted by the compound in its original form but rather through a process of metabolic activation.

It is hypothesized that becanthone is converted in vivo into a reactive electrophilic species, likely a reactive ester, which is then capable of alkylating nucleophilic targets within the parasite's cells. nih.gov This metabolic activation is considered a crucial step for its therapeutic effect. Evidence supporting this mechanism comes from studies where a synthetic ester of hycanthone, hycanthone N-methylcarbamate, demonstrated potent antischistosomal activity in vitro. nih.gov This synthetic ester was shown to bind to DNA and cause irreversible inhibition of uridine (B1682114) incorporation in both hycanthone-sensitive and hycanthone-resistant strains of S. mansoni. nih.gov

The proposed mechanism involves the alkylation of the parasite's DNA, which disrupts essential biological processes, ultimately leading to the death of the schistosome. nih.govnih.gov This targeted disruption of DNA function is a key aspect of its schistosomicidal properties.

Exploration of Antitumor Potential and Cellular Targets

The exploration of becanthone's antitumor potential is also rooted in its proposed mechanism of DNA alkylation. nih.gov The same metabolic activation pathway that is believed to be responsible for its antischistosomal effects is also implicated in its activity against tumor cells. nih.gov

Preclinical evidence has shown that esters of hycanthone exhibit antitumor activity. nih.gov Studies using tritium-labeled hycanthone N-methylcarbamate demonstrated that this compound binds to the DNA of intact HeLa cells, a human cancer cell line. nih.gov In contrast, very little binding of the parent compound, hycanthone, to DNA was observed under the same conditions, further supporting the necessity of esterification for its cytotoxic activity. nih.gov

The primary cellular target for the antitumor action of becanthone is believed to be DNA. By alkylating DNA, the compound can induce damage that interferes with DNA replication and transcription, processes that are highly active in rapidly proliferating cancer cells. This disruption of fundamental cellular processes can trigger cell cycle arrest and apoptosis, leading to the inhibition of tumor growth.

Table 1: Investigated Therapeutic Applications and Proposed Mechanisms of Becanthone Hydrochloride

| Therapeutic Application | Proposed Mechanism of Action | Key Cellular Target |

| Antischistosomal Activity | Metabolic activation to a reactive ester followed by DNA alkylation. | Parasite DNA |

| Antitumor Potential | Metabolic activation to a reactive ester followed by DNA alkylation. | Tumor Cell DNA |

Table 2: Chemical Compounds Mentioned in this Article

Advanced Methodologies and Future Directions in Becanthone Hydrochloride Research

Computational and In Silico Approaches in Becanthone (B97675) Hydrochloride Research

Computational methods have become indispensable in drug discovery, offering a rapid and cost-effective means to predict molecular interactions, properties, and activities before committing to extensive laboratory synthesis and testing. mdpi.com

Molecular modeling allows researchers to create three-dimensional representations of molecules and simulate their interactions with biological targets. Techniques like molecular docking predict how a ligand, such as Becanthone hydrochloride, might bind to the active site of a protein. mdpi.com This provides insights into the potential mechanism of action and helps identify key structural features responsible for biological activity.

Virtual screening (VS) utilizes these computational techniques to screen vast libraries of chemical compounds against a specific biological target. nih.govlongdom.org This process filters large databases to identify a smaller, more manageable set of "hits" that are most likely to be active, significantly accelerating the initial stages of drug discovery. nih.gov For a compound like this compound, virtual screening could be employed to identify new potential protein targets, thereby uncovering novel therapeutic applications. The process enriches the proportion of active molecules in the list of compounds selected for experimental testing. nih.gov

Table 1: Key Computational Techniques in Drug Discovery

| Technique | Description | Application in Becanthone Research |

|---|---|---|

| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a target protein to form a stable complex. longdom.org | Elucidating the binding mode of this compound with its known targets and identifying potential new targets. |

| Virtual Screening | Computationally screens large compound libraries to identify molecules that are likely to bind to a drug target. nih.gov | Searching for novel biological targets for this compound or identifying other thioxanthenones with similar activity. |

| Molecular Dynamics | Simulates the physical movements of atoms and molecules over time, providing insight into the stability of ligand-protein complexes. mdpi.com | Assessing the stability of the interaction between this compound and its biological targets. |

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. scienceforecastoa.com By analyzing physicochemical properties (descriptors) such as lipophilicity, electronic distribution, and steric parameters, QSAR models can predict the activity of new, unsynthesized molecules. scienceforecastoa.comsrmist.edu.in

For the thioxanthenone class of compounds, QSAR studies can guide the rational design of new derivatives of this compound. nih.gov By identifying which structural modifications are likely to enhance potency or selectivity, researchers can prioritize the synthesis of the most promising candidates, saving time and resources. mdpi.com These models are built using statistical methods like multi-linear regression (MLR) on a "training set" of compounds with known activities, and their predictive power is then validated using a "test set". nih.govmdpi.com

Artificial Intelligence (AI) and its subfield, Machine Learning (ML), are revolutionizing drug discovery by analyzing complex and vast datasets to identify patterns that may be missed by conventional methods. thelifescience.orgnih.gov ML algorithms, such as deep neural networks (DNNs) and random forests (RFs), can be trained on large chemical and biological data to predict a wide range of properties. nih.govuab.cat

In the context of this compound research, AI can be applied to:

Predict ADMET Properties: Forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles of novel thioxanthenone derivatives. crimsonpublishers.com

Accelerate Screening: Analyze data from high-throughput screens to identify active compounds with greater accuracy and reduce false positives. thelifescience.org

De Novo Drug Design: Generate entirely new molecular structures with desired therapeutic properties, potentially leading to novel thioxanthenones with improved efficacy over this compound. crimsonpublishers.com

Drug Repurposing: Identify new therapeutic uses for existing drugs by analyzing extensive databases of drug-target interactions and disease pathways. nih.gov

High-Throughput Screening for Novel Biological Activities

High-Throughput Screening (HTS) is a drug discovery process that uses automation and robotics to rapidly test hundreds of thousands to millions of chemical compounds for a specific biological activity. mdpi.com This approach allows for the unbiased exploration of large chemical libraries to identify "hits"—compounds that modulate the function of a biological target in a desired way. nih.govnuvisan.com

HTS can be performed using various assay formats:

Biochemical Assays: Measure the effect of a compound on a purified target, such as an enzyme or receptor. nih.gov

Cell-Based Assays: Use living cells to assess a compound's effect on a specific cellular process or pathway. mdpi.com

For this compound, an HTS campaign could screen it against a diverse panel of targets or in various disease-relevant cellular models. This could uncover previously unknown biological activities, potentially expanding its therapeutic applications beyond its traditional use.

Table 2: Comparison of Screening Methodologies

| Methodology | Throughput | Information Gained | Primary Use Case |

|---|---|---|---|

| High-Throughput Screening (HTS) | 100,000s to millions of compounds | Identification of "hit" compounds with activity against a target or phenotype. prlog.org | Primary screening of large, diverse chemical libraries. |

| Virtual Screening (VS) | Millions to billions of compounds | Prioritization of compounds for experimental testing based on predicted binding affinity. nih.gov | In silico filtering of libraries before HTS or focused screening. |

| Fragment Screening | 1,000s of compounds | Identification of small, low-affinity fragments that bind to a target, which are then optimized into more potent leads. nuvisan.com | Finding novel starting points for medicinal chemistry programs. |

Interdisciplinary Collaboration in Chemical Biology and Pharmacology

The journey of a drug from concept to clinic is inherently complex and requires a multifaceted approach. Effective collaboration between chemical biologists and pharmacologists is crucial for success. Chemical biologists can design and synthesize novel thioxanthenone analogs, create chemical probes to study biological pathways, and develop new assays. Pharmacologists then use these tools to evaluate the compounds in relevant biological systems, from isolated proteins to cellular models and in vivo studies, to determine their efficacy, mechanism of action, and therapeutic potential. This synergistic relationship creates an essential feedback loop, where pharmacological data informs the next cycle of chemical design and optimization, accelerating the development of improved therapeutics based on the this compound scaffold.

Future Perspectives in Developing Research Probes and Advanced Therapeutics from Thioxanthenones

The thioxanthenone scaffold, the core structure of this compound, holds significant promise beyond its current applications. Recent research has highlighted the potential of related S-heterocycles, such as thioxanthenes, which possess intriguing photophysical properties. nih.gov

One of the most exciting future directions is the development of thioxanthenone-based compounds as theranostic agents . These are molecules that combine therapeutic effects with diagnostic capabilities. Certain thioxanthene (B1196266) derivatives have been shown to exhibit intracellular fluorescence, allowing them to be visualized within cancer cells. nih.gov This opens the possibility of designing new versions of Becanthone that not only exert a therapeutic effect but also allow for real-time imaging of their distribution and target engagement. Such agents could be invaluable for personalized medicine, enabling clinicians to monitor treatment response non-invasively.

Furthermore, the fluorescent properties of the thioxanthenone core could be harnessed to create highly specific research probes . These probes could be designed to bind to a particular protein or cellular component, "lighting it up" under a microscope and helping to unravel complex biological processes. By leveraging the versatility of the thioxanthenone scaffold, researchers can aspire to develop a new generation of advanced therapeutics and sophisticated research tools.

Q & A

Q. What validated analytical methods are recommended for quantifying Becanthone hydrochloride in pharmaceutical formulations?

- Methodology : Spectrophotometric methods, such as derivative ratio spectroscopy or UV-Vis absorption, are commonly validated for quantification. Key parameters include linearity (e.g., R² > 0.995), precision (RSD < 2%), and recovery rates (95–105%). Chromatographic techniques like HPLC with UV detection may also be employed, requiring column specifications (C18, 5 µm) and mobile phase optimization (e.g., acetonitrile:phosphate buffer) .

- Validation : Include system suitability tests, robustness studies (pH/temperature variations), and comparison with pharmacopeial standards.

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Procedures :

Training : Mandatory SOP review and documentation of PPE training (gloves, lab coats, eye protection) .

Containment : Use fume hoods for powder handling to prevent inhalation.

Decontamination : Ethanol or 10% sodium bicarbonate for spills.

Storage : Airtight containers in temperature-controlled environments (<25°C) .

Q. How is this compound synthesized, and what purity validation techniques are employed?

- Synthesis : Typically involves condensation of substituted benzophenones with thiourea derivatives under acidic catalysis. Example: refluxing in ethanol/HCl (1:1) at 80°C for 6 hours .

- Purity Validation :

- HPLC : Retention time comparison with reference standards.

- Elemental Analysis : Carbon/hydrogen/nitrogen content within ±0.3% of theoretical values.

- TGA/DSC : Confirmation of thermal stability and absence of solvates .

Advanced Research Questions

Q. How can factorial design optimize this compound formulation parameters for controlled release?

- Experimental Design :

Factors : Polymer concentration (e.g., HPMC), disintegrant ratio, compression force.

Response Variables : Dissolution rate (Q₁₀₀%), hardness, friability.

Analysis : ANOVA to identify significant interactions (e.g., 2³ factorial design with center points). Example: Optimizing hydroxypropyl methylcellulose (HPMC) levels to achieve zero-order release kinetics .

Q. What strategies resolve contradictions in preclinical efficacy data for this compound?

- Systematic Analysis :

Data Harmonization : Standardize dosing regimens (mg/kg) and endpoint measurements (e.g., tumor volume vs. survival rate).

Meta-Regression : Assess covariates like animal strain or administration route.

Sensitivity Analysis : Exclude outliers using Cochrane risk-of-bias tools .

Q. How to design in vivo models for evaluating this compound’s therapeutic efficacy in burn treatment?

- Model Development :

Animal Selection : Rats (Sprague-Dawley) with standardized third-degree burns.

Formulation : Hydrogel carriers (e.g., carbopol-based) for sustained drug release.

Endpoints : Histopathological scoring (e.g., re-epithelialization) and cytokine profiling (IL-6, TNF-α) .

Methodological Notes

- Data Reporting : Follow Beilstein Journal guidelines to avoid redundancy between text and tables. Include raw data in supplementary materials for reproducibility .

- Ethical Compliance : For in vivo studies, document IACUC approval and randomization methods in the "Participant Selection" section .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.